BDP TMR ceramide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C39H56BF2N3O4 |
|---|---|
分子量 |
679.7 g/mol |
IUPAC名 |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |
InChI |
InChI=1S/C39H56BF2N3O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-38(47)35(28-46)43-39(48)26-24-34-29(2)37-27-32-21-25-36(31-19-22-33(49-4)23-20-31)45(32)40(41,42)44(37)30(34)3/h17-23,25,27,35,38,46-47H,5-16,24,26,28H2,1-4H3,(H,43,48)/b18-17+/t35-,38-/m1/s1 |
InChIキー |
VUBKFFBDDOBMES-GJFXBWLSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
BDP TMR Ceramide: A Technical Guide to its Spectral Properties and Applications in Cellular Imaging and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism and cellular signaling. This synthetic probe consists of a ceramide backbone conjugated to the boron-dipyrromethene (BDP) fluorophore, specifically the TMR (tetramethylrhodamine) derivative, which emits in the orange-red portion of the visible spectrum. Its excellent photophysical properties and ability to mimic natural ceramides (B1148491) make it an invaluable tool for visualizing the Golgi apparatus, studying lipid trafficking, and investigating ceramide-mediated signaling pathways in living and fixed cells. This in-depth technical guide provides a comprehensive overview of this compound's spectral properties, experimental protocols for its use, and its application in elucidating complex cellular processes.
Core Spectral and Physical Characteristics
This compound exhibits robust and stable fluorescence, making it well-suited for various fluorescence microscopy applications. Its key spectral and physical properties are summarized below, providing researchers with the necessary data for experimental design and instrument setup.
Spectral Properties
The spectral characteristics of this compound are critical for designing imaging experiments, particularly for multicolor labeling where spectral overlap must be minimized.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 542 nm | |
| Emission Maximum (λem) | 574 nm | |
| Molar Extinction Coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.64 |
Physical and Chemical Properties
These properties are essential for the proper handling, storage, and preparation of this compound solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₅₆BF₂N₃O₄ | |
| Molecular Weight | 679.69 g/mol | |
| Appearance | Red/brown semisolid | |
| Solubility | Good in many organic solvents (e.g., DMSO, ethanol, chloroform) | |
| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. Avoid prolonged exposure to light. |
Experimental Protocols
The following are detailed protocols for the use of this compound in staining the Golgi apparatus in both live and fixed cells. These protocols are based on established methodologies and can be adapted for specific cell types and experimental conditions.
Preparation of Reagents
1. This compound Stock Solution (1 mM):
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 73.6 µL of dimethyl sulfoxide (B87167) (DMSO).
-
For larger quantities, dissolve 250 µg in 368 µL of DMSO.
-
Store the stock solution at -20°C, protected from light.
2. Staining Buffer (HBSS/HEPES):
-
Prepare Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.
-
For live cell imaging, it is recommended to supplement the buffer with 1 mM Ca²⁺ and 0.5 mM Mg²⁺ to maintain cell adhesion.
3. Defatted Bovine Serum Albumin (BSA) Solution:
-
Prepare a solution of defatted BSA at a concentration of 0.34 mg/mL in the staining buffer.
4. This compound/BSA Working Solution (5 µM):
-
Add 50 µL of the 1 mM this compound stock solution to 10 mL of the defatted BSA solution. This results in a 5 µM working solution of the this compound/BSA complex. The final concentration may need to be optimized depending on the cell type and density.
Staining Protocol for Live Cells
-
Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
-
Aspirate the culture medium and gently wash the cells with pre-warmed HBSS/HEPES.
-
Incubate the cells with the 5 µM this compound/BSA working solution for 30 minutes at 4°C.
-
Wash the cells several times with ice-cold HBSS/HEPES to remove the excess fluorescent probe.
-
Perform a "back-exchange" by incubating the cells in a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES four times for 30 minutes each at room temperature. This step helps to remove any probe that is not incorporated into the Golgi.
-
Incubate the cells in fresh, pre-warmed culture medium for 30 minutes at 37°C to allow for the transport and accumulation of the ceramide analog in the Golgi apparatus.
-
Wash the cells with fresh medium.
-
Mount the coverslips on a slide with a drop of fresh medium or observe directly in the imaging dish.
-
(Optional) For fixation after staining, incubate cells with 4% formaldehyde (B43269) in PBS for 2 minutes at 4°C, followed by two washes with PBS.
Staining Protocol for Fixed Cells
-
Grow cells on sterile glass coverslips.
-
Fix the cells with 4% formaldehyde in PBS for 5 minutes at 4°C.
-
Wash the fixed cells twice with PBS for 5 minutes each.
-
Incubate the cells with the 5 µM this compound/BSA working solution in PBS for 30 minutes at 4°C.
-
Wash the cells with a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes each at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on a microscope slide using an appropriate mounting medium.
Visualization of Cellular Processes
Experimental Workflow: Ceramide Trafficking
This compound is an excellent tool for studying the intracellular trafficking of lipids. The following workflow outlines a typical experiment to visualize the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus.
Workflow for studying ceramide trafficking.
Ceramide-Mediated Signaling Pathway: Apoptosis
Ceramide is a well-established second messenger in the induction of apoptosis (programmed cell death). Extracellular stress signals or cytokine receptor activation can lead to the production of ceramide, which in turn activates downstream signaling cascades. One such pathway involves the activation of the Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) cascade. This compound can be used to study the localization and dynamics of ceramide during the initiation of apoptosis.
Ceramide's role in the SAPK/JNK apoptosis pathway.
Conclusion
This compound is a powerful and versatile fluorescent probe for cell biologists and drug development professionals. Its bright and photostable fluorescence, coupled with its ability to be incorporated into cellular membranes and metabolic pathways, allows for detailed visualization and analysis of the Golgi apparatus, lipid trafficking, and ceramide-mediated signaling events. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research applications. As our understanding of the intricate roles of sphingolipids in health and disease continues to grow, tools like this compound will remain essential for advancing our knowledge at the cellular and molecular levels.
Biophysical Properties of BDP TMR Ceramide in Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biophysical properties of BDP TMR ceramide, a fluorescently labeled sphingolipid analog, within lipid membranes. It is designed to be a technical resource for researchers utilizing this probe to study membrane structure, dynamics, and signaling. While direct quantitative biophysical data for this compound in model membranes is not extensively available in public literature, this guide synthesizes information from related fluorescent lipid probes and provides detailed experimental protocols to enable researchers to characterize its behavior.
Introduction to this compound
This compound is a synthetic lipid in which the tetramethylrhodamine (B1193902) (TMR) fluorophore, based on the BODIPY (boron-dipyrromethene) dye, is attached to a ceramide molecule.[1] Ceramides (B1148491) are crucial components of cellular membranes and are involved in various signaling pathways, including apoptosis, cell proliferation, and senescence. The covalent attachment of the BDP TMR fluorophore allows for the visualization and tracking of ceramide localization and dynamics in living cells and model membrane systems. This compound is widely used as a vital stain for the Golgi apparatus.[1]
The BDP TMR fluorophore offers several advantages for membrane studies, including high fluorescence quantum yield, sharp emission spectra, and a relatively long fluorescence lifetime, which makes it suitable for fluorescence polarization assays.[2] However, the addition of this bulky fluorophore can potentially influence the biophysical properties of the native ceramide molecule. Therefore, a thorough understanding of its behavior in membranes is critical for accurate data interpretation.
Spectral Properties
The fundamental spectral characteristics of this compound are essential for designing fluorescence microscopy and spectroscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~543 nm | [2] |
| Emission Maximum (λem) | ~569 nm | [2] |
| Molar Absorptivity (ε) | High | |
| Quantum Yield (Φ) | High | |
| Fluorescence Lifetime (τ) | >5 nanoseconds (in solution) |
Note: Spectral properties can be influenced by the local membrane environment, including lipid packing and polarity.
Partitioning in Heterogeneous Membranes
Biological membranes are not homogenous structures but contain domains with distinct lipid and protein compositions, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases. The preferential partitioning of a fluorescent probe into one of these phases is a key aspect of its biophysical characterization.
The partitioning behavior is influenced by the structure of both the lipid and the fluorophore. The bulky and somewhat hydrophobic nature of the BDP TMR fluorophore may favor its insertion into the more loosely packed Ld phase.
Experimental Protocol: Determination of Partition Coefficient in Giant Unilamellar Vesicles (GUVs)
This protocol outlines a method to determine the partition coefficient (Kp) of this compound between Lo and Ld phases in GUVs.
Materials:
-
This compound
-
Lipids for GUV formation (e.g., DOPC, DPPC, Cholesterol for Lo/Ld phase coexistence)
-
A known Ld phase marker (e.g., Lissamine Rhodamine B-DOPE)
-
Electroformation chamber
-
Confocal microscope with spectral imaging capabilities
Method:
-
GUV Formation:
-
Prepare a lipid mixture in chloroform (B151607) containing the desired ratio of lipids for phase separation (e.g., 1:1:1 DOPC:DPPC:Cholesterol).
-
Add this compound and the Ld marker to the lipid mixture at a low molar ratio (e.g., 0.1-0.5 mol%).
-
Generate GUVs using the electroformation method.
-
-
Imaging:
-
Image the GUVs at a temperature that induces phase separation (e.g., room temperature).
-
Acquire images in two separate channels for this compound and the Ld marker.
-
-
Data Analysis:
-
Identify the Lo and Ld phases based on the fluorescence of the Ld marker.
-
Measure the mean fluorescence intensity of this compound in both the Lo (I_Lo) and Ld (I_Ld) phases.
-
Calculate the partition coefficient: Kp = I_Lo / I_Ld.
-
Fluorescence Lifetime and Anisotropy in Membranes
Fluorescence lifetime and anisotropy are powerful techniques to probe the local environment and rotational mobility of a fluorophore within a membrane.
-
Fluorescence Lifetime (τ): The lifetime of a fluorophore is sensitive to its immediate surroundings. Changes in membrane polarity, hydration, and quenching can all affect the fluorescence lifetime. Time-resolved fluorescence measurements can reveal dynamic processes occurring on the nanosecond timescale.
-
Fluorescence Anisotropy (r): This parameter provides information about the rotational mobility of the fluorophore. In a membrane, the anisotropy is influenced by the viscosity of the lipid bilayer and any constraints on the rotational motion of the probe.
Experimental Protocol: Time-Resolved Fluorescence Spectroscopy of this compound in Liposomes
This protocol describes how to measure the fluorescence lifetime and anisotropy of this compound in large unilamellar vesicles (LUVs).
Materials:
-
This compound
-
Lipids for LUV preparation (e.g., POPC for a fluid phase)
-
Liposome extrusion equipment
-
Time-correlated single-photon counting (TCSPC) system
Method:
-
LUV Preparation:
-
Prepare a lipid film containing the desired lipid composition and a low concentration of this compound (to avoid self-quenching).
-
Hydrate the lipid film with buffer and subject it to several freeze-thaw cycles.
-
Extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.
-
-
TCSPC Measurements:
-
Place the LUV suspension in a cuvette in the TCSPC instrument.
-
Excite the sample with a pulsed laser at a wavelength close to the excitation maximum of BDP TMR.
-
Collect the fluorescence decay kinetics at the emission maximum, using polarizers oriented at 0° and 90° relative to the excitation polarization for anisotropy measurements.
-
-
Data Analysis:
-
Fit the fluorescence intensity decay to a multi-exponential model to determine the fluorescence lifetime(s).
-
Calculate the time-resolved fluorescence anisotropy decay and fit it to an appropriate model to obtain the rotational correlation time(s) and the residual anisotropy.
-
Ceramide Signaling and Membrane Domains
Ceramide is a key player in the formation of ceramide-enriched membrane platforms. These platforms are thought to be involved in signal transduction by clustering receptor molecules and signaling proteins. The generation of ceramide from sphingomyelin (B164518) by sphingomyelinase can alter the biophysical properties of the membrane, leading to the formation of these signaling domains.
The this compound probe can be used to visualize the localization of ceramides in cellular membranes, particularly their accumulation in the Golgi apparatus. However, it is important to consider that the BDP TMR fluorophore itself might influence the interactions of the ceramide molecule with other lipids and proteins, potentially altering the formation and properties of ceramide-enriched domains.
Summary and Future Directions
This compound is a valuable tool for studying the localization and dynamics of ceramides in membranes. This guide provides an overview of its known properties and detailed protocols for characterizing its biophysical behavior in model membrane systems.
Key Takeaways:
-
The spectral properties of this compound are well-suited for fluorescence microscopy and spectroscopy.
-
The partitioning of this compound in heterogeneous membranes is likely to favor the liquid-disordered phase or show equal distribution, but this requires experimental verification.
-
Fluorescence lifetime and anisotropy measurements can provide detailed information about the local environment and rotational mobility of the probe within the membrane.
-
The influence of the BDP TMR fluorophore on the biophysical properties of the ceramide molecule should be considered when interpreting experimental results.
Future research should focus on obtaining quantitative biophysical data for this compound in well-defined model membrane systems to provide a more complete understanding of its behavior and to facilitate the accurate interpretation of data from cellular studies.
References
Methodological & Application
Application Notes and Protocols for BDP TMR Ceramide Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR ceramide is a fluorescently labeled analog of ceramide, a key molecule in sphingolipid metabolism.[1][2][3] This synthetic probe consists of a BDP TMR (boron-dipyrromethene tetramethylrhodamine) fluorophore conjugated to a ceramide backbone.[1][3] Its excellent photostability and brightness make it a valuable tool for high-resolution fluorescence microscopy in live cells.[4][5] The primary application of this compound is the visualization of the Golgi apparatus, a central organelle in the secretory pathway responsible for modifying, sorting, and packaging proteins and lipids.[1][2][6] Upon entering the cell, this compound is transported from the endoplasmic reticulum to the Golgi apparatus, where it accumulates, allowing for specific and vibrant staining of this organelle.[7]
Applications
-
Live-Cell Imaging of the Golgi Apparatus: The primary use of this compound is to label and visualize the morphology and dynamics of the Golgi apparatus in living cells.[1][2]
-
Studying Sphingolipid Transport and Metabolism: As a fluorescent ceramide analog, it can be used to track the transport of ceramides (B1148491) and their subsequent metabolism into other sphingolipids within the cell.
-
High-Content Screening and Drug Discovery: The probe can be employed in screening assays to identify drugs that affect Golgi structure, function, or sphingolipid metabolism.
-
Flow Cytometry: this compound can be used as a fluorescent marker for analyzing cell populations based on Golgi content or lipid uptake.[4]
Quantitative Data
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 542 nm | [1] |
| Emission Maximum (λem) | 574 nm | [1] |
| Molar Extinction Coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.64 | [1] |
Recommended Staining Parameters
| Parameter | Recommended Value | Reference |
| Stock Solution Concentration | 1 mM in DMSO | [6] |
| Working Solution Concentration | 1-10 µM | [7] |
| Incubation Time (Live Cells) | 20-30 minutes | [7] |
| Incubation Temperature (Live Cells) | 4°C followed by 37°C | [6][8] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
a. 1 mM Stock Solution Preparation:
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound (Molecular Weight: 679.69 g/mol ) in 73.6 µL of anhydrous DMSO.[6]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][6]
b. 5 µM Working Solution with BSA: For optimal delivery into live cells, it is recommended to complex the this compound with defatted Bovine Serum Albumin (BSA).[6][8]
-
Prepare a staining buffer of Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4. For live cell imaging, it is beneficial to add 1 mM Ca²⁺ and 0.5 mM Mg²⁺ to the buffer to maintain cell adhesion.[6]
-
Add defatted BSA to the staining buffer to a final concentration of 0.34 mg/mL.[6]
-
Dilute the 1 mM this compound stock solution into the BSA-containing buffer to achieve a final working concentration of 5 µM. For example, add 5 µL of the 1 mM stock solution to 1 mL of the BSA-containing buffer.[6]
2. Live-Cell Staining Protocol for the Golgi Apparatus
This protocol is designed for adherent cells grown on coverslips.
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Remove the culture medium and gently wash the cells once with the staining buffer (HBSS with 10 mM HEPES, Ca²⁺, and Mg²⁺).[6]
-
Incubate the cells with the 5 µM this compound/BSA working solution for 30 minutes at 4°C.[6][8] This low-temperature incubation allows the probe to label the plasma membrane.
-
Aspirate the staining solution and wash the cells several times with ice-cold staining buffer.[6]
-
To facilitate the transport of the ceramide to the Golgi, incubate the cells in fresh, pre-warmed complete culture medium for 30 minutes at 37°C.[6][8]
-
Wash the cells once with fresh medium.
-
The cells are now ready for imaging under a fluorescence microscope equipped with appropriate filters for the BDP TMR fluorophore (Excitation/Emission: ~542/574 nm).
Visualizations
Caption: A flowchart illustrating the key steps for live-cell staining with this compound.
Caption: A diagram showing the pathway of this compound from uptake to Golgi localization.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. de.lumiprobe.com [de.lumiprobe.com]
- 4. Analog of BODIPY™ TMR - BDP TMR | AxisPharm [axispharm.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BDP TMR Ceramide Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism. This synthetic probe consists of a BDP TMR (boron-dipyrromethene tetramethylrhodamine) fluorophore conjugated to a ceramide backbone. Due to its lipophilic nature, this compound readily incorporates into cellular membranes. Inside the cell, it is predominantly transported to and accumulated in the Golgi apparatus, making it an excellent vital stain for visualizing this organelle in both live and fixed cells using fluorescence microscopy.[1][2][3][4][5] Beyond its utility as a Golgi marker, understanding ceramide's role as a bioactive lipid in signaling pathways, particularly in apoptosis (programmed cell death), makes this compound a valuable tool in drug development and cancer research. Alterations in Golgi morphology and ceramide metabolism are implicated in various diseases, and the ability to visualize and quantify these changes is crucial for understanding disease progression and the effects of therapeutic interventions.
Data Presentation
The optimal staining conditions for this compound can vary depending on the cell type and experimental conditions. The following table provides a general guideline for concentrations and incubation times. It is highly recommended to perform a titration experiment to determine the optimal conditions for your specific cell line and application.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Start with 5 µM and optimize. Higher concentrations may be needed for tissue sections compared to cell cultures. |
| Incubation Time (Live Cells) | 15 - 60 minutes | A common starting point is 30 minutes at 4°C, followed by a chase period at 37°C. |
| Incubation Time (Fixed Cells) | 30 - 60 minutes | Typically, a 30-minute incubation at 4°C is sufficient. |
| Temperature | 4°C for initial incubation, 37°C for chase (live cells) | Incubation at 4°C facilitates membrane labeling while minimizing endocytosis. The subsequent chase at 37°C allows for transport to the Golgi. |
| Cell Density | 70-80% confluency for adherent cells | Overly confluent cells may exhibit altered staining patterns. |
Experimental Protocols
Here are detailed protocols for staining both live and fixed cells with this compound.
Protocol 1: Staining of Live Cells
This protocol is designed for visualizing the Golgi apparatus in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Defatted Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of Stock Solution (1 mM):
-
Dissolve 50 µg of this compound in 73.6 µL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Staining Solution (5 µM Ceramide/BSA Complex):
-
Prepare a 10 mg/mL stock solution of defatted BSA in HBSS.
-
In a separate tube, dilute the 1 mM this compound stock solution to 5 µM in HBSS containing 0.34 mg/mL defatted BSA. The BSA helps to prevent the aggregation of the lipophilic ceramide in the aqueous buffer.
-
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency (typically 70-80%).
-
-
Staining:
-
Aspirate the culture medium from the coverslips.
-
Wash the cells once with HBSS.
-
Add the 5 µM this compound/BSA staining solution to the cells and incubate for 30 minutes at 4°C. This low-temperature incubation allows the ceramide to label the plasma membrane while inhibiting endocytosis.
-
Wash the cells twice with ice-cold HBSS to remove excess probe.
-
-
Chase Incubation:
-
Add pre-warmed complete culture medium to the cells.
-
Incubate at 37°C for 30 minutes. This "chase" period allows the internalized ceramide to be transported to the Golgi apparatus.
-
-
Imaging:
-
Wash the cells once with HBSS.
-
Mount the coverslip on a microscope slide with a drop of HBSS or imaging buffer.
-
Visualize the cells immediately using a fluorescence microscope with appropriate filters for the BDP TMR fluorophore (Excitation/Emission maxima: ~542/574 nm).
-
Protocol 2: Staining of Fixed Cells
This protocol is suitable for experiments where live-cell imaging is not required or when co-staining with antibodies.
Materials:
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Defatted BSA
-
Formaldehyde (B43269) (e.g., 4% in PBS)
-
Mounting medium
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of Stock and Staining Solutions:
-
Prepare the 1 mM this compound stock solution and the 5 µM ceramide/BSA staining solution as described in Protocol 1.
-
-
Cell Preparation and Fixation:
-
Plate and culture cells on coverslips as described previously.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Staining:
-
Add the 5 µM this compound/BSA staining solution to the fixed cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters for BDP TMR.
-
Data Analysis
Quantitative analysis of Golgi morphology can provide valuable insights into cellular responses to various stimuli or drug treatments. Software such as ImageJ or CellProfiler can be used to analyze fluorescence images and extract quantitative data.
Key parameters to quantify include:
-
Golgi Area and Integrity: Measure the total area of the Golgi stain per cell. Fragmentation of the Golgi can be assessed by counting the number of distinct Golgi objects within a cell.
-
Fluorescence Intensity: The mean or integrated fluorescence intensity of the Golgi region can be measured to assess changes in ceramide accumulation.
-
Golgi Compaction: This can be evaluated by measuring the circularity or solidity of the Golgi stain.
Mandatory Visualization
Experimental Workflow for this compound Staining of Live Cells
A flowchart of the this compound staining protocol for live cells.
Simplified Ceramide-Mediated Apoptosis Signaling Pathway
References
Application Notes and Protocols: BDP TMR Ceramide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and settings for utilizing BDP TMR ceramide, a fluorescently labeled ceramide analog, for high-resolution imaging of the Golgi apparatus and studying lipid metabolism in cellular and drug development research.
Introduction
This compound is a synthetic lipid probe consisting of the boron-dipyrromethene (BDP) fluorophore conjugated to a ceramide molecule.[1][2] Ceramides (B1148491) are integral components of cellular membranes and serve as precursors for various sphingolipids.[1][2][3] When introduced to living or fixed cells, this compound is effectively incorporated into the membranes of the Golgi apparatus, making it an excellent tool for visualizing this organelle via fluorescence microscopy.[1][2][3] Its bright, photostable fluorescence and well-defined spectral properties make it a valuable probe for investigating the structure and function of the Golgi, as well as tracking lipid transport and metabolism in various cell types.[4]
Photophysical and Chemical Properties
This compound exhibits a strong orange fluorescence with high quantum yield, making it suitable for sensitive detection in fluorescence microscopy applications.[1][4]
| Property | Value | Reference |
| Excitation Maximum (λex) | 542 nm | [1][5] |
| Emission Maximum (λem) | 574 nm | [1][5] |
| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield (Φ) | 0.64 | [1][5] |
| Molecular Weight | 679.69 g/mol | [1] |
| Molecular Formula | C₃₉H₅₆BF₂N₃O₄ | [1] |
| Appearance | Red/brown semisolid | [1] |
| Solubility | Good in many organic solvents (e.g., DMSO) | [1] |
Recommended Microscopy Settings
Optimal imaging of this compound requires appropriate filter sets and laser lines to match its excitation and emission spectra.
| Microscope Component | Recommended Setting |
| Excitation Source | Laser line: ~543 nm or a broad-spectrum lamp with an excitation filter centered around 540 nm. |
| Excitation Filter | Bandpass filter, e.g., 530/30 nm or similar. |
| Dichroic Mirror | Long-pass filter with a cutoff around 560 nm. |
| Emission Filter | Bandpass filter, e.g., 590/50 nm or a long-pass filter starting from ~565 nm. |
| Objective Lens | High numerical aperture (NA) oil or water immersion objective (e.g., 60x or 100x) for high-resolution imaging. |
Experimental Protocols
The following protocols provide a general guideline for staining both live and fixed cells with this compound. Optimization may be required depending on the cell type and experimental conditions.
Reagent Preparation
Stock Solution (1 mM):
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 73.6 µL of dimethyl sulfoxide (B87167) (DMSO).[3]
-
Alternatively, dissolve 250 µg of this compound in 368 µL of DMSO.[3]
-
Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1][3]
Staining Solution (5 µM Ceramide/BSA Complex):
-
Prepare 10 mL of a suitable buffer, such as Hanks' Buffered Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4. Phosphate-buffered saline (PBS) can also be used.[3]
-
(Optional) To prevent live cells from detaching, add 1 mM Ca²⁺ and 0.5 mM Mg²⁺ to the buffer.[3]
-
Add 3.4 mg of defatted bovine serum albumin (BSA) to the buffer to achieve a final concentration of 0.34 mg/mL.[3]
-
Add 50 µL of the 1 mM this compound stock solution to the BSA-containing buffer to obtain a final concentration of 5 µM ceramide complexed with 5 µM BSA.[3]
-
The ceramide/BSA complex solution can be stored at -20°C.[3]
Live Cell Staining Protocol
This protocol is designed for staining the Golgi apparatus in living cells.
-
Grow cells on sterile coverslips to the desired confluency.
-
Aspirate the culture medium from the coverslips.
-
Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[3]
-
Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.[3]
-
Wash the cells several times with ice-cold medium.[3]
-
Incubate the cells in a solution of defatted BSA (0.34 mg/mL) in HBSS/HEPES four times for 30 minutes each at room temperature to remove excess probe.[3]
-
Incubate the cells in fresh, pre-warmed culture medium at 37°C for an additional 30 minutes.[3]
-
Rinse the cells with fresh medium.[3]
-
Mount the coverslip onto a microscope slide with a drop of fresh medium or imaging buffer.
-
Proceed with fluorescence microscopy.
Fixed Cell Staining Protocol
This protocol can be used for staining fixed cells.
-
Follow steps 1-8 of the Live Cell Staining Protocol.
-
After the final rinse, fix the cells with 4% formaldehyde (B43269) in PBS for 2 minutes at 4°C.[3]
-
Wash the fixed cells twice with PBS.[3]
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Proceed with fluorescence microscopy.
Visualizations
Experimental Workflow for Live Cell Staining
Caption: Workflow for staining live cells with this compound.
Ceramide Metabolism and Transport Pathway
Caption: Simplified pathway of ceramide metabolism and transport.
Applications in Research and Drug Development
-
Visualization of Golgi Dynamics: this compound allows for real-time imaging of the Golgi apparatus in live cells, enabling the study of its morphology, fragmentation, and dispersal in response to various stimuli or drug treatments.
-
Analysis of Lipid Transport: As a fluorescent lipid analog, it can be used to track the transport of ceramides from their site of synthesis in the endoplasmic reticulum to the Golgi and subsequent metabolic destinations.[6][7]
-
Screening for Drug Effects: The probe can be employed in high-content screening assays to identify compounds that disrupt Golgi structure or interfere with ceramide metabolism and trafficking, which are implicated in various diseases including cancer, neurodegenerative disorders, and metabolic diseases.
-
Studying Sphingolipid Metabolism: By monitoring the localization and intensity of the fluorescent signal, researchers can gain insights into the enzymatic pathways that convert ceramide into other sphingolipids like sphingomyelin and glucosylceramide.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak Golgi staining | - Inefficient probe loading.- Low probe concentration. | - Ensure proper incubation at 4°C.- Optimize the concentration of the ceramide/BSA complex. |
| High background fluorescence | - Incomplete removal of unbound probe. | - Increase the number and duration of the back-exchange washes with defatted BSA. |
| Staining of other organelles | - Probe has trafficked beyond the Golgi. | - Reduce the incubation time at 37°C after loading.- Image cells immediately after the final wash. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce laser power or exposure time.- Use an anti-fade mounting medium for fixed cells. |
| Cell Detachment (Live Cells) | - Lack of divalent cations in the buffer. | - Add Ca²⁺ and Mg²⁺ to the imaging buffer as described in the protocol.[3] |
References
Application Notes and Protocols for BDP TMR Ceramide in Fixed-Cell Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP TMR ceramide is a fluorescent lipid probe widely utilized for visualizing the Golgi apparatus in both live and fixed cells.[1][2] This synthetic ceramide analog is conjugated to the bright and photostable BDP TMR fluorophore, which emits in the orange-red spectrum. Upon introduction to cells, this compound is metabolized and accumulates in the Golgi complex, allowing for detailed morphological and functional studies of this crucial organelle.[3][4] These application notes provide detailed protocols for using this compound in fixed-cell preparations, guidance on data interpretation, and troubleshooting advice.
Principle of Staining
Ceramides are key intermediates in sphingolipid metabolism. Exogenously supplied fluorescent ceramide analogs, like this compound, are transported to the Golgi apparatus, the central hub for sphingolipid synthesis and modification.[4] In the Golgi, these probes are further metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide, which then accumulate, leading to a bright and specific staining of the Golgi membranes.[3][5] The use of a ceramide-BSA complex facilitates the delivery of the hydrophobic probe to the cells in an aqueous medium.[6][7]
Data Presentation
Spectral Properties
| Property | Value |
| Excitation Maximum (Ex) | ~542 nm |
| Emission Maximum (Em) | ~574 nm |
| Recommended Filter Set | TRITC/Cy3 |
Note: Spectral properties are approximate and can vary slightly depending on the cellular environment.
Comparison of Fixation Methods for this compound Staining
While direct quantitative comparative data for this compound across different fixatives is limited in the literature, the following table summarizes the expected outcomes based on established principles of cell fixation and fluorescent lipid preservation. Aldehyde-based fixatives are generally recommended for preserving cellular morphology and lipid content.[8]
| Fixative | Concentration | Fixation Time | Temperature | Expected Outcome on Golgi Staining with this compound | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | 4% in PBS | 10-15 min | Room Temp. | Good to Excellent: Preserves Golgi morphology and retains fluorescent lipid probe well.[] | Good preservation of cellular architecture. Compatible with subsequent immunostaining. | Can cause some autofluorescence. |
| Glutaraldehyde | 0.5% - 2.5% in PBS | 10-15 min | Room Temp. | Good: Excellent preservation of ultrastructure.[8][10] | Superior preservation of fine cellular details. | Can significantly increase autofluorescence, potentially interfering with the BDP TMR signal.[8] |
| PFA + Glutaraldehyde | 4% PFA + 0.1-0.5% GA | 10-15 min | Room Temp. | Excellent: Combines the advantages of both fixatives for optimal structural preservation.[11][12] | Excellent preservation of both cellular and subcellular morphology. | May still introduce more autofluorescence than PFA alone. |
| Methanol (B129727) (cold) | 100% | 5-10 min | -20°C | Poor: Not recommended. | - | Can extract lipids, leading to a significant loss of this compound signal and altered Golgi morphology.[8] |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1 mM): To prepare a 1 mM stock solution, dissolve 50 µg of this compound (MW ~680 g/mol ) in 73.6 µL of anhydrous DMSO.[13] Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Defatted Bovine Serum Albumin (BSA) Solution (10 mg/mL): Prepare a 10 mg/mL solution of defatted BSA in phosphate-buffered saline (PBS), pH 7.4.
3. This compound/BSA Complex Working Solution (5 µM): To prepare a 5 µM working solution, mix the this compound stock solution with the defatted BSA solution in a serum-free medium (e.g., PBS or HBSS). For 1 mL of working solution, add 5 µL of 1 mM this compound stock to 1 mL of serum-free medium containing 0.34 mg of defatted BSA.[13] Vortex briefly to mix. This complexation helps in the efficient delivery of the lipid probe to the cells.
Fixed-Cell Staining Protocol
This protocol is optimized for adherent cells grown on coverslips.
1. Cell Culture:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
2. Fixation (Choose one method from the table above):
-
Paraformaldehyde (4% PFA):
-
Aspirate the culture medium and gently wash the cells once with PBS.
-
Add freshly prepared 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
3. Staining:
-
Add the 5 µM this compound/BSA complex working solution to the fixed cells.
-
Incubate for 30 minutes at 4°C, protected from light.[13]
4. Washing:
-
Aspirate the staining solution.
-
To reduce background fluorescence, wash the cells with a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes each at room temperature.[13]
-
Rinse the cells twice with PBS.
5. Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a TRITC/Cy3 filter set.
Mandatory Visualizations
Experimental Workflow for Fixed-Cell Staining
Caption: Experimental workflow for staining fixed cells with this compound.
Ceramide Trafficking and Metabolism Pathway for Golgi Staining
References
- 1. Golgi Fragmentation Is Associated with Ceramide-induced Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Ceramides are transported through the Golgi apparatus in human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Fatty Acids and BSA Purity on Synthesis and Properties of Fluorescent Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
Time-Lapse Imaging of Golgi Dynamics with BDP TMR Ceramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its dynamic nature, involving constant vesicular transport and cisternal maturation, is crucial for cellular function and is often dysregulated in disease states. Fluorescently labeled ceramides, such as BDP TMR ceramide, are valuable tools for visualizing the morphology and dynamics of the Golgi apparatus in living cells.[1][2] this compound is a synthetic fluorescent lipid that incorporates into the Golgi membranes, allowing for real-time tracking of this organelle's structure and function.[1][3]
These application notes provide a comprehensive guide to using this compound for time-lapse imaging of Golgi dynamics. The protocols are designed for researchers in cell biology and professionals in drug development who are interested in studying the effects of small molecules or other perturbations on Golgi structure and function.
Principle of the Method
Ceramide is synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for conversion into sphingomyelin (B164518) and glucosylceramide.[4] this compound mimics this natural process. Once introduced to cells, it is transported to the Golgi, where it accumulates, providing a bright and specific fluorescent signal. The dynamics of the labeled Golgi can then be monitored over time using fluorescence microscopy.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| This compound | Lumiprobe | 3058 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES | Gibco | 14025092 |
| Defatted Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 |
| Cell culture medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Glass-bottom imaging dishes or coverslips | MatTek Corporation | P35G-1.5-14-C |
| Brefeldin A (optional, for positive control) | Sigma-Aldrich | B7651 |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (1 mM)
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 73.6 µL of anhydrous DMSO.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution is stable for up to 24 months under these conditions.[1][3]
1.2. Ceramide/BSA Working Solution (5 µM)
-
Prepare a fresh solution of 0.34 mg/mL defatted BSA in HBSS with 10 mM HEPES (HBSS/HEPES).
-
Warm the BSA solution to 37°C.
-
Add the 1 mM this compound stock solution to the warm BSA solution to a final concentration of 5 µM. For example, add 5 µL of 1 mM stock solution to 995 µL of the BSA solution.
-
Vortex immediately to ensure proper complex formation. This solution should be used fresh.
Cell Preparation and Staining
2.1. Live-Cell Staining Protocol
-
Plate cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Aspirate the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium or HBSS/HEPES.
-
Incubate the cells with the 5 µM ceramide/BSA working solution for 30 minutes at 4°C.[2] This low-temperature incubation allows the ceramide to label the plasma membrane while minimizing endocytosis.
-
Wash the cells three times with ice-cold HBSS/HEPES to remove excess probe.
-
Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for at least 30 minutes to allow for the transport of the this compound to the Golgi apparatus.[2]
-
The cells are now ready for time-lapse imaging.
Time-Lapse Fluorescence Microscopy
3.1. Imaging Setup
-
Microscope: An inverted confocal or spinning disk confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is recommended.
-
Objective: A 60x or 100x oil-immersion objective with a high numerical aperture (NA ≥ 1.3) is ideal for resolving Golgi structures.
-
Excitation and Emission: BDP TMR has an excitation maximum at approximately 542 nm and an emission maximum at around 574 nm.[3] Use appropriate laser lines (e.g., 561 nm) and emission filters.
3.2. Recommended Imaging Parameters (Starting Point)
| Parameter | Recommended Range | Purpose |
| Laser Power | 1-10% of maximum | Minimize phototoxicity and photobleaching.[5][6] |
| Exposure Time | 50-200 ms | Achieve a good signal-to-noise ratio while minimizing phototoxicity.[7] |
| Frame Rate | 1 frame every 5-30 seconds | Capture dynamic events such as vesicle budding and trafficking. |
| Total Imaging Duration | 15-60 minutes | Observe both short-term and longer-term Golgi dynamics. |
| Z-stack (optional) | 5-10 slices, 0.3-0.5 µm step size | For 3D reconstruction of the Golgi apparatus. |
3.3. Mitigating Phototoxicity and Photobleaching
-
Use the lowest possible laser power and the shortest exposure time that provide an adequate signal.[5][6]
-
Minimize the frequency of image acquisition to what is necessary to capture the biological process of interest.[6]
-
Utilize hardware and software features that minimize sample illumination time, such as fast shutters and triggered acquisition.[7][8]
-
Consider using an anti-fade reagent in the imaging medium if photobleaching is severe, ensuring it is compatible with live-cell imaging.[6]
Example Application: Assessing Drug Effects on Golgi Dynamics with Brefeldin A
Brefeldin A (BFA) is a fungal metabolite that inhibits protein transport from the ER to the Golgi, leading to the disassembly of the Golgi apparatus and redistribution of its components into the ER.[9][10] This makes it an excellent positive control for studies on Golgi integrity.
Protocol:
-
Prepare and stain cells with this compound as described in section 2.
-
Mount the cells on the microscope stage and acquire a baseline time-lapse sequence for 5-10 minutes to observe normal Golgi dynamics.
-
Carefully add Brefeldin A to the imaging medium at a final concentration of 5-10 µg/mL.
-
Immediately continue the time-lapse imaging for an additional 30-60 minutes.
-
Observe the characteristic tubulation and subsequent disappearance of the Golgi-associated fluorescence as it redistributes into the ER.[9][10]
Data Presentation and Analysis
Quantitative Analysis of Golgi Dynamics
Time-lapse imaging data can be analyzed to extract quantitative metrics of Golgi dynamics.
| Parameter | Description | Example Analysis Method |
| Golgi Fragmentation | Measures the degree of dispersion of the Golgi apparatus. | Image segmentation to identify and count individual Golgi fragments.[11] |
| Golgi Area/Volume | Quantifies the size of the Golgi complex. | Thresholding the fluorescence signal and measuring the total area or volume.[11] |
| Vesicle Trafficking | Tracks the movement of vesicles budding from the Golgi. | Particle tracking algorithms to determine vesicle speed, directionality, and displacement. |
| Golgi Residence Time | The duration a molecule resides within the Golgi. | Can be inferred from the rate of fluorescence redistribution after drug treatment.[12][13] |
Visualizations
Ceramide Trafficking and Metabolism Pathway
Caption: Ceramide transport from the ER to the Golgi apparatus.
Experimental Workflow for Time-Lapse Imaging
Caption: Workflow for analyzing Golgi dynamics.
References
- 1. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. line-a.co.il [line-a.co.il]
- 9. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative intra-Golgi transport and organization data suggest the stable compartment nature of the Golgi | eLife [elifesciences.org]
- 13. elifesciences.org [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: BDP TMR Ceramide Staining
Welcome to the technical support center for BDP TMR ceramide. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing background fluorescence.
Troubleshooting Guide
High background fluorescence can significantly impact the quality and interpretation of your results. Below are common causes and solutions to reduce unwanted signals when using this compound.
Problem 1: High Cytoplasmic Background or Non-Specific Staining
Possible Cause: Excessive probe concentration, leading to aggregation or non-specific binding to other cellular membranes like the endoplasmic reticulum (ER) and mitochondria.[1][2]
Solution:
-
Optimize Probe Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a concentration titration to find the lowest effective concentration that still provides a clear Golgi signal.
-
Utilize a BSA Complex: this compound should be complexed with defatted bovine serum albumin (BSA) to improve its solubility and delivery to the cells.[3][4]
-
Perform a "Back-Exchange" Step: After staining, wash the cells with a medium containing defatted BSA. This helps to remove excess and non-specifically bound ceramide from the plasma membrane and other organelles.[3][4]
Problem 2: Punctate or Aggregated Staining Pattern
Possible Cause: The hydrophobic nature of the BDP TMR dye can lead to the formation of aggregates, especially at high concentrations or if not properly solubilized.
Solution:
-
Ensure Proper Solubilization: Prepare the this compound stock solution in a high-quality, anhydrous solvent like DMSO.[3] Ensure it is fully dissolved before adding it to the BSA-containing medium.
-
Vortex the Staining Solution: Briefly vortex the final staining solution before adding it to the cells to ensure a homogenous distribution of the ceramide-BSA complex.
-
Lower the Staining Temperature: Incubating cells with the probe at 4°C can help to slow down internalization and metabolic processes, potentially reducing aggregation within intracellular compartments.[3]
Problem 3: Weak Golgi Signal and High Background in Fixed Cells
Possible Cause: The fixation method can affect the integrity of cellular membranes and the accessibility of the Golgi apparatus to the probe. Some fixation protocols may also induce autofluorescence.
Solution:
-
Optimize Fixation: Formaldehyde (B43269) is a common fixative for BDP ceramide staining.[3] However, the concentration and incubation time should be optimized. Over-fixation can damage cellular structures.
-
Stain Before Fixation: For some experimental setups, staining live cells before a brief fixation may yield better results.[3]
-
Thorough Washing: After fixation and staining, ensure extensive washing steps to remove any unbound probe.[3]
Experimental Protocols
Below are detailed protocols for staining live and fixed cells with this compound, incorporating best practices to minimize background fluorescence.
Live Cell Staining Protocol
-
Cell Preparation: Grow cells on glass coverslips or in imaging-compatible dishes to the desired confluency.
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.[3]
-
Prepare a staining buffer of Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[3]
-
Add defatted BSA to the staining buffer to a final concentration of 0.34 mg/mL.[3]
-
Add the this compound stock solution to the BSA-containing buffer to a final concentration of 5 µM.[3]
-
-
Staining:
-
Wash the cells once with the staining buffer.
-
Incubate the cells with the 5 µM this compound/BSA solution for 30 minutes at 4°C.[3]
-
-
Washing (Back-Exchange):
-
Recovery and Imaging:
-
Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes.[3]
-
Proceed with live-cell imaging.
-
Fixed Cell Staining Protocol
-
Cell Preparation and Fixation:
-
Prepare Staining Solution:
-
Prepare a 5 µM this compound/BSA solution in PBS as described for live cell staining.[3]
-
-
Staining:
-
Incubate the fixed cells with the staining solution for 30 minutes at 4°C.[3]
-
-
Washing:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Proceed with fluorescence microscopy.
-
Data Presentation
Table 1: Recommended Staining Parameters for this compound
| Parameter | Live Cell Staining | Fixed Cell Staining |
| This compound Stock | 1 mM in DMSO | 1 mM in DMSO |
| Staining Buffer | HBSS with 10 mM HEPES, pH 7.4 | PBS |
| Defatted BSA Concentration | 0.34 mg/mL | 0.34 mg/mL |
| Final Staining Concentration | 5 µM | 5 µM |
| Staining Temperature | 4°C | 4°C |
| Staining Duration | 30 minutes | 30 minutes |
| Back-Exchange/Washing | 4 x 30 minutes with BSA solution | 4 x 30 minutes with BSA solution |
| Fixation | Optional: 4% formaldehyde for 2 min at 4°C after staining | 4% formaldehyde for 5 min at 4°C before staining |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound staining to reduce background.
Caption: Troubleshooting logic for high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently labeled lipid analog.[5][6] It is composed of a sphingosine (B13886) backbone linked to a fatty acid, with the BDP TMR fluorophore attached. This probe is widely used in cell biology to visualize the Golgi apparatus in both live and fixed cells.[5][7] Once inside the cell, it is metabolized and incorporated into the membranes of the Golgi complex.[5][7]
Q2: Why is it recommended to use a this compound-BSA complex for staining?
A2: this compound is hydrophobic. Complexing it with defatted bovine serum albumin (BSA) enhances its solubility in aqueous media and facilitates its delivery across the plasma membrane of cells.[3][4] This leads to more efficient and uniform staining of the Golgi apparatus.
Q3: Can I use this compound for long-term live-cell imaging?
A3: While BDP dyes are generally more photostable than other fluorophores like NBD, all fluorescent probes are susceptible to photobleaching during prolonged imaging.[8] For long-term experiments, it is crucial to minimize the exposure time and intensity of the excitation light. You may also consider using imaging media that is optimized to reduce phototoxicity and photobleaching.
Q4: My this compound staining also shows fluorescence in mitochondria and the ER. Why is this happening and how can I fix it?
A4: Ceramide is a key molecule in sphingolipid metabolism, which involves both the ER and mitochondria.[1][2] Non-specific staining of these organelles can occur due to the probe's interaction with endogenous lipids and enzymes in these compartments. To reduce this, use the recommended back-exchange protocol with defatted BSA to wash out the probe from non-target membranes.[3] Optimizing the probe concentration and incubation time can also help to improve the specificity for the Golgi.
Q5: What are the spectral properties of BDP TMR?
A5: BDP TMR has an excitation maximum of approximately 542 nm and an emission maximum of around 570 nm, making it suitable for detection with standard TRITC/Rhodamine filter sets.[5] It is known for its high quantum yield and brightness.
References
- 1. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential protection by wildtype vs. organelle-specific Bcl-2 suggests a combined requirement of both the ER and mitochondria in ceramide-mediated caspase-independent programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: BDP TMR Ceramide Golgi Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully labeling the Golgi apparatus using BDP TMR ceramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label the Golgi apparatus?
A1: this compound is a fluorescently labeled lipid analog. It is composed of a sphingosine (B13886) backbone linked to a fatty acid and conjugated to the BDP TMR fluorophore, which emits an orange-red fluorescence.[1] The mechanism of Golgi labeling relies on the cell's natural lipid metabolism pathways.[2] Exogenously supplied this compound is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it serves as a substrate for sphingolipid synthesis and becomes concentrated, thus illuminating the structure of the Golgi.[1][3]
Q2: What are the spectral properties of this compound?
A2: this compound is a bright and photostable fluorophore. Its spectral characteristics make it suitable for various fluorescence microscopy applications.
| Property | Value |
| Excitation Maximum | ~542 nm[1] |
| Emission Maximum | ~574 nm |
| Quantum Yield | ~0.64 |
Q3: Can I use this compound for both live and fixed cells?
A3: Yes, this compound is effective for labeling the Golgi apparatus in both live and fixed cells. However, the protocols for each are different. It is important to follow the specific protocol for your experimental conditions.
Q4: Why is defatted Bovine Serum Albumin (BSA) used in the staining solution?
A4: Defatted BSA is used to create a complex with the this compound. This complexation enhances the solubility of the lipophilic ceramide in aqueous buffer solutions and facilitates its delivery to the cells.
Troubleshooting Guide
This guide addresses common issues encountered during this compound Golgi labeling.
Problem 1: Weak or No Golgi Staining
Q: I am not seeing a clear Golgi staining pattern, or the signal is very weak. What could be the problem?
A: Several factors can contribute to a weak or absent Golgi signal. Below is a list of potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation | Ensure the this compound stock solution in DMSO is fully dissolved and has been stored correctly at -20°C, protected from light and repeated freeze-thaw cycles. Prepare the ceramide-BSA complex fresh for best results. |
| Suboptimal Staining Concentration | The optimal concentration of this compound can vary between cell types. A typical starting concentration is 5 µM. If the signal is weak, consider titrating the concentration (e.g., in a range of 1-10 µM). |
| Inadequate Incubation Time/Temperature | For live cells, a common protocol involves a 30-minute incubation at 4°C, followed by a 30-minute incubation at 37°C to allow for transport to the Golgi. Ensure these incubation steps are followed correctly. For fixed cells, a 30-minute incubation at 4°C is typically sufficient. |
| Poor Cell Health or Low Confluency | Unhealthy or sparse cells may not take up or metabolize the ceramide analog efficiently. Ensure your cells are healthy, actively growing, and at an appropriate confluency (typically 70-80%) before staining. |
| Photobleaching | BDP TMR is relatively photostable, but excessive exposure to excitation light can still cause photobleaching. Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. The use of an anti-fade mounting medium can also help. |
Problem 2: High Background Staining
Q: My images have high background fluorescence, making it difficult to discern the Golgi. How can I reduce the background?
A: High background can obscure the specific Golgi signal. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unbound Probe | Thorough washing after incubation with the this compound-BSA complex is crucial. For live cells, perform several rinses with ice-cold medium, followed by a series of washes with a solution containing defatted BSA. For fixed cells, ensure multiple rinses with PBS. |
| Precipitation of the Staining Reagent | If the this compound-BSA complex is not properly prepared or if it comes out of solution, it can lead to fluorescent aggregates that contribute to background. Ensure the complex is well-solubilized and visually inspect the staining solution for any precipitates before adding it to the cells. |
| Autofluorescence | Some cell types or culture media exhibit intrinsic fluorescence. To check for autofluorescence, examine an unstained sample of your cells using the same imaging settings. If autofluorescence is high, you may need to use a different culture medium for imaging or apply computational background subtraction. |
Problem 3: Incorrect Localization
Q: The fluorescence is not localized to the Golgi; instead, I see staining in other organelles or a diffuse cytoplasmic signal. Why is this happening?
A: Mislocalization of the fluorescent signal can occur if the ceramide analog is not correctly processed by the cell.
| Potential Cause | Recommended Solution |
| Disrupted Cellular Metabolism | The accumulation of this compound in the Golgi is an active process that relies on cellular metabolism. If cells are metabolically compromised (e.g., due to ATP depletion), the transport and concentration of the ceramide in the Golgi may be impaired, leading to a more diffuse staining pattern. Ensure cells are healthy and metabolically active during the staining procedure. |
| Incorrect Staining Protocol for Live Cells | For live-cell imaging, the two-step incubation (first at 4°C, then at 37°C) is critical. The initial low-temperature incubation allows the ceramide to associate with the plasma membrane, while the subsequent incubation at 37°C allows for its internalization and transport to the Golgi. Skipping or modifying these steps can lead to incorrect localization. |
| Cell Type-Specific Differences | The efficiency of ceramide metabolism and transport can vary between different cell types. You may need to optimize the staining protocol (e.g., incubation times, temperature, and concentration) for your specific cell line. |
Experimental Protocols
Protocol 1: Live-Cell Staining
This protocol is adapted from standard methodologies for labeling the Golgi apparatus in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Complete cell culture medium
Solution Preparation:
| Solution | Preparation | Storage |
| 1 mM this compound Stock | Dissolve 50 µg of this compound in 73.6 µL of DMSO. | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| 5 µM Ceramide/BSA Staining Solution | 1. To 10 mL of HBSS/HEPES, add 3.4 mg of defatted BSA (to a final concentration of 0.34 mg/mL). 2. Add 50 µL of the 1 mM this compound stock solution. 3. Vortex to mix thoroughly. | Can be stored at -20°C. |
Staining Procedure:
-
Grow cells on sterile coverslips to the desired confluency.
-
Aspirate the culture medium and rinse the cells with HBSS/HEPES.
-
Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.
-
Rinse the cells several times with ice-cold, fresh medium.
-
Incubate the cells in fresh, pre-warmed complete medium for an additional 30 minutes at 37°C.
-
Rinse the cells with fresh medium.
-
Mount the coverslip on a slide with fresh medium or imaging buffer and proceed with fluorescence microscopy.
Protocol 2: Fixed-Cell Staining
This protocol is for labeling the Golgi in cells that have been previously fixed.
Materials:
-
4% Formaldehyde (B43269) in PBS
-
Phosphate-Buffered Saline (PBS)
-
5 µM Ceramide/BSA Staining Solution (prepared as for live cells, but in PBS)
-
Mounting Medium
Staining Procedure:
-
Grow cells on sterile coverslips.
-
Fix the cells with 4% formaldehyde for 5 minutes at 4°C.
-
Wash the fixed cells twice with PBS for 5 minutes each.
-
Incubate the cells with the 5 µM ceramide/BSA staining solution (in PBS) for 30 minutes at 4°C.
-
Rinse the cells four times with a solution of 0.34 mg/mL defatted BSA in PBS for 30 minutes each at room temperature.
-
Rinse the cells twice with PBS.
-
Mount the coverslip on a slide using an appropriate mounting medium.
Visualizations
Caption: Live-Cell this compound Staining Workflow.
Caption: Ceramide Transport to the Golgi Apparatus.
References
Technical Support Center: Optimizing Golgi Staining with BDP TMR Ceramide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing BDP TMR ceramide for Golgi apparatus visualization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for Golgi staining?
A1: this compound is a fluorescently labeled lipid analog. It consists of a ceramide molecule, a key component of sphingolipids synthesized in the Golgi apparatus, conjugated to a bright and photostable BDP TMR fluorophore.[1][2] This structure allows it to be readily taken up by live cells and incorporated into the Golgi membranes, making it an excellent probe for visualizing the morphology and dynamics of this organelle.[1][3] Its high fluorescence quantum yield and photostability contribute to a better signal-to-noise ratio compared to older dyes like NBD ceramide.[4]
Q2: What are the excitation and emission maxima of this compound?
A2: The approximate excitation and emission maxima for this compound are 544 nm and 570 nm, respectively. It is important to use the appropriate filter sets on your fluorescence microscope to optimize signal detection and minimize bleed-through from other fluorophores.
Q3: Can this compound be used in both live and fixed cells?
A3: Yes, this compound is suitable for staining the Golgi apparatus in both live and fixed cells.[1][3] Protocols for each application differ slightly, particularly in the incubation and washing steps. Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C in the dark and protected from light.[1][2] Before use, it should be allowed to warm to room temperature. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background and weak signal are common issues that decrease the signal-to-noise ratio in fluorescence microscopy. This guide provides solutions to specific problems you may encounter when using this compound.
Problem 1: Weak or No Golgi Staining
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | The optimal concentration of this compound can vary between cell types. Perform a concentration titration series (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to determine the ideal concentration for your specific cells. |
| Insufficient Incubation Time | Ensure you are incubating the cells with the this compound solution for the recommended duration (typically 30 minutes). You can try extending the incubation time in 15-minute increments to see if the signal improves. |
| Incorrect Staining Temperature | For live-cell staining, the initial incubation is often performed at 4°C to allow the ceramide to accumulate in the Golgi, followed by a chase period at 37°C.[5] Ensure you are following the correct temperature shifts as outlined in the protocol. |
| Cell Health | Unhealthy or dying cells may not efficiently uptake or process the ceramide probe. Ensure your cells are healthy and in the logarithmic growth phase before staining. |
| Inadequate Fixation/Permeabilization (for fixed cells) | If staining fixed cells, ensure your fixation and permeabilization protocol is appropriate for lipid staining and does not extract the Golgi membranes. A light fixation with 4% paraformaldehyde is generally recommended.[5] |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Using too high a concentration of this compound can lead to non-specific membrane staining and high background. Refer to the concentration titration you performed to select the lowest concentration that provides a strong Golgi signal. |
| Inadequate Washing | Insufficient washing will leave unbound probe in the medium and on the coverslip, contributing to background. Increase the number and duration of wash steps with fresh, pre-warmed medium or PBS. |
| Autofluorescence | Some cell types exhibit natural fluorescence. Image an unstained control sample using the same settings to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing or select a different fluorophore. |
| Contaminated Reagents | Ensure all buffers and media used for staining and washing are fresh and free of fluorescent contaminants. |
| Non-specific Binding to Other Organelles | While this compound is targeted to the Golgi, some non-specific localization can occur. Ensure you are following the recommended incubation times and temperatures to minimize off-target staining. |
Problem 3: Phototoxicity in Live-Cell Imaging
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | High-intensity light can generate reactive oxygen species, leading to cell stress and death.[6] Use the lowest possible laser power and exposure time that still provides an adequate signal. |
| Prolonged Time-lapse Imaging | Continuous imaging over long periods can induce phototoxicity. Increase the time interval between image acquisitions to allow the cells to recover. |
| High Probe Concentration | Higher concentrations of the fluorophore can increase the rate of phototoxic damage. Use the lowest effective concentration of this compound. |
Data Presentation
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio (Illustrative Data)
| Concentration | Mean Golgi Fluorescence Intensity (a.u.) | Mean Background Fluorescence Intensity (a.u.) | Signal-to-Noise Ratio (Golgi/Background) |
| 1 µM | 1500 | 300 | 5.0 |
| 2.5 µM | 3500 | 450 | 7.8 |
| 5 µM (Recommended) | 6000 | 550 | 10.9 |
| 10 µM | 7500 | 1200 | 6.3 |
This table presents illustrative data to demonstrate the importance of optimizing probe concentration. Actual values will vary depending on the cell type, microscope, and imaging conditions.
Table 2: Comparison of Fluorescent Ceramide Probes (Illustrative Data)
| Probe | Relative Brightness | Relative Photostability | Signal-to-Noise Ratio (Illustrative) |
| This compound | +++ | +++ | 10-15 |
| BDP FL Ceramide | ++++ | +++ | 12-18 |
| NBD Ceramide | + | + | 3-6 |
This table provides a qualitative and illustrative quantitative comparison. BDP-based dyes are generally brighter and more photostable than NBD dyes.[4]
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.
-
Prepare Staining Solution:
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Prepare a 1 mM stock solution of this compound in DMSO.
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Dilute the stock solution to a final working concentration of 5 µM in serum-free medium or a suitable buffer (e.g., HBSS). For optimal results, complex the ceramide with BSA by first mixing it with a BSA solution.[5]
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium.
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Add the 5 µM this compound staining solution to the cells.
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Incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
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Remove the staining solution.
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Wash the cells three times with pre-warmed, complete culture medium.
-
-
Imaging:
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Image the cells immediately using a fluorescence microscope with appropriate filters for TMR (Excitation/Emission ~544/570 nm).
-
Protocol 2: Staining Fixed Cells with this compound
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation:
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Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a 5 µM this compound staining solution in PBS.
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Add the staining solution to the fixed cells.
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Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with TMR filter sets.
-
Mandatory Visualizations
Caption: General experimental workflow for Golgi staining with this compound.
Caption: A logical workflow for troubleshooting common signal-to-noise ratio issues.
References
Technical Support Center: Quantifying BDP TMR Ceramide Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with quantifying BDP TMR ceramide fluorescence. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent analog of ceramide, a key lipid molecule in cellular biology. It consists of a ceramide molecule linked to a bright, orange-emitting BDP TMR fluorophore. Its primary application is to visualize the Golgi apparatus in both live and fixed cells using fluorescence microscopy, as it incorporates into the Golgi membranes.[1][2][3]
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation maximum of approximately 542 nm and an emission maximum of around 574 nm.[4] It is known for its high fluorescence quantum yield and photostability compared to some other fluorophores.[5]
Q3: Can I use this compound for both live and fixed cell imaging?
A3: Yes, protocols are available for staining both live and fixed cells.[3] However, the procedures and buffers used will differ. For live-cell imaging, it is crucial to maintain physiological conditions, while for fixed cells, proper fixation and permeabilization are key.
Q4: Why is my this compound fluorescence signal weak?
A4: A weak fluorescence signal can be due to several factors, including suboptimal probe concentration, insufficient incubation time, photobleaching, or incorrect microscope settings. Refer to the troubleshooting section for detailed guidance.
Q5: I am observing high background fluorescence. What could be the cause?
A5: High background can result from excess probe that has not been washed away, autofluorescence from the cells or medium, or non-specific binding of the probe to other cellular structures. Thorough washing and using a phenol (B47542) red-free medium can help mitigate this issue.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of this compound fluorescence.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Suboptimal Probe Concentration: The concentration of this compound is too low. 2. Inadequate Incubation: Insufficient time for the probe to incorporate into the Golgi. 3. Photobleaching: Excessive exposure to excitation light. 4. Incorrect Filter Sets: Microscope filters do not match the excitation/emission spectra of BDP TMR. | 1. Optimize Concentration: Perform a concentration titration experiment (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your cell type. 2. Optimize Incubation Time: Increase the incubation time (e.g., 30 min, 60 min) at the appropriate temperature. 3. Minimize Photobleaching: Reduce the intensity of the excitation light, decrease exposure time, and use an anti-fade mounting medium for fixed cells. 4. Verify Filter Sets: Ensure you are using a filter set appropriate for BDP TMR (Excitation: ~542 nm, Emission: ~574 nm). |
| High Background | 1. Incomplete Washing: Residual probe in the medium. 2. Autofluorescence: Intrinsic fluorescence from cells or culture medium. 3. Probe Aggregation: High concentrations of the probe can lead to the formation of fluorescent aggregates. | 1. Thorough Washing: Increase the number and duration of wash steps after incubation with the probe. 2. Use Phenol Red-Free Medium: Phenol red in culture medium is fluorescent and can contribute to background. 3. Use BSA: Complexing the ceramide with defatted bovine serum albumin (BSA) can improve solubility and reduce aggregation.[3] |
| Non-specific Staining | 1. Probe Trafficking: Over time, the ceramide probe can be metabolized and transported to other organelles from the Golgi. 2. Cell Health: Unhealthy or dying cells can exhibit aberrant probe localization. | 1. Optimize Incubation and Chase Times: For live-cell imaging, adhere to recommended incubation and chase times to capture Golgi-specific localization. 2. Ensure Cell Viability: Use healthy, sub-confluent cells for your experiments. |
| Inconsistent Quantification | 1. Inconsistent Imaging Parameters: Variations in microscope settings between samples. 2. Subjective Image Analysis: Lack of a standardized workflow for data analysis. 3. Saturated Pixels: Image intensity is too high, leading to a loss of quantitative information. | 1. Standardize Imaging: Use the exact same microscope settings (laser power, gain, exposure time) for all samples within an experiment. 2. Standardized Analysis Workflow: Use a consistent method for background subtraction and ROI selection for all images. 3. Avoid Saturation: Adjust imaging settings to ensure that the brightest pixels in your region of interest are not saturated. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and its analogs.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 542 nm | [6] |
| Emission Maximum | 574 nm | [6] |
| Molar Extinction Coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | 0.64 | [6] |
Table 2: Representative Data on the Effect of Staining Concentration on Fluorescence Intensity of a BODIPY-labeled Lipid
This table illustrates the typical relationship between probe concentration and fluorescence intensity. Note that at higher concentrations, the signal may plateau or even decrease due to quenching effects.
| Staining Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0.05 | 150 |
| 0.1 | 300 |
| 0.2 | 550 |
| 0.4 | 800 |
| 0.8 | 950 |
| 1.6 | 1000 |
Data adapted from a study on BODIPY 505/515 to demonstrate the principle of concentration-dependent fluorescence.
Table 3: Representative Photobleaching Data for TMR Fluorophore
This table provides an example of the decay in fluorescence intensity of the TMR fluorophore over time with continuous exposure to excitation light.
| Exposure Time (seconds) | Normalized Fluorescence Intensity (%) |
| 0 | 100 |
| 10 | 85 |
| 20 | 72 |
| 30 | 60 |
| 40 | 51 |
| 50 | 43 |
| 60 | 36 |
Data is representative for the TMR fluorophore and actual photobleaching rates will depend on specific imaging conditions.
Experimental Protocols
Protocol 1: Staining of Live Cells
-
Cell Preparation: Grow cells on sterile glass coverslips or in glass-bottom dishes to 70-80% confluency.
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 5 µM working solution by diluting the stock solution in a serum-free medium or a buffered salt solution (e.g., HBSS) containing 0.34 mg/mL defatted BSA.[3]
-
-
Staining:
-
Wash the cells once with the serum-free medium.
-
Incubate the cells with the 5 µM this compound/BSA complex solution for 30 minutes at 4°C.[3]
-
Wash the cells three times with ice-cold medium to remove the excess probe.
-
Incubate the cells in fresh, pre-warmed complete medium for 30 minutes at 37°C to allow for transport to the Golgi.[3]
-
-
Imaging:
-
Wash the cells once with fresh medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR.
-
Protocol 2: Staining of Fixed Cells
-
Cell Preparation: Grow cells on sterile glass coverslips to 70-80% confluency.
-
Fixation:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a 5 µM working solution of this compound/BSA complex in PBS.[3]
-
Incubate the fixed cells with the staining solution for 30 minutes at 4°C.[3]
-
Wash the cells four times with a solution of 0.34 mg/mL defatted BSA in PBS for 30 minutes each at room temperature.[3]
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Protocol 3: Quantitative Image Analysis using Fiji (ImageJ)
-
Image Acquisition: Acquire images using consistent settings for all samples in your experiment. Save images in a lossless format (e.g., TIFF).
-
Open Image in Fiji: Open your fluorescence image in Fiji/ImageJ.
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Background Subtraction:
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Select a region of interest (ROI) in the background of your image where there are no cells.
-
Go to Analyze > Set Measurements... and ensure "Mean gray value" is checked.
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Go to Analyze > Measure to get the mean background intensity.
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Go to Process > Math > Subtract... and subtract the mean background value from the entire image.
-
-
Define Golgi Region of Interest (ROI):
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Use the freehand selection tool to carefully draw an ROI around the Golgi apparatus in a cell.
-
Add the ROI to the ROI Manager by pressing 't' on your keyboard.
-
-
Measure Fluorescence Intensity:
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In the ROI Manager, select your ROI and click on "Measure".
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The "Mean Gray Value" in the results table represents the average fluorescence intensity of the Golgi in that cell.
-
-
Data Collection: Repeat steps 4 and 5 for a representative number of cells in each experimental condition.
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Data Analysis: Analyze the collected mean fluorescence intensity values to compare between your experimental groups.
Visualizations
Caption: A generalized workflow for quantifying this compound fluorescence.
Caption: A decision tree for troubleshooting common issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. de.lumiprobe.com [de.lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BDP TMR ceramide vs NBD C6-ceramide for Golgi tracking
An Objective Comparison of BDP TMR Ceramide and NBD C6-Ceramide for Golgi Apparatus Tracking
For researchers engaged in the study of cellular biology and drug development, the accurate visualization of organelles is paramount. The Golgi apparatus, a central hub for protein and lipid trafficking, is of particular interest. Fluorescently labeled ceramides (B1148491) have become indispensable tools for tracking the Golgi in live and fixed cells. This guide provides a detailed comparison of two commonly used probes: this compound and NBD C6-ceramide, offering experimental data and protocols to inform your selection.
Quantitative Data Summary
The selection of a fluorescent probe is often dictated by its spectral properties and performance within the cellular environment. The following table summarizes the key quantitative characteristics of this compound and NBD C6-ceramide.
| Feature | This compound | NBD C6-Ceramide | Reference |
| Fluorophore | Boron-dipyrromethene (BODIPY) | Nitrobenzoxadiazole (NBD) | [1][2][3] |
| Excitation Max. | 542 nm | 466 nm | [1][4] |
| Emission Max. | 574 nm | 536 nm | |
| Fluorescence Quantum Yield | 0.64 | Environment-dependent | |
| Color | Orange-Red | Green | |
| Photostability | High; more photostable than NBD | Lower; sensitive to cholesterol levels | |
| Environmental Sensitivity | Relatively low | High; weakly fluorescent in aqueous environments |
Performance Comparison
Brightness and Photostability: this compound belongs to the BODIPY family of dyes, which are known for their high fluorescence quantum yields, sharp emission spectra, and general resistance to photobleaching. This compound is significantly brighter and more photostable than its NBD counterpart. This makes it particularly well-suited for long-term live-cell imaging experiments and techniques that require high-intensity illumination, such as confocal microscopy. In contrast, the fluorescence of NBD C6-ceramide is less intense and more susceptible to fading under prolonged exposure to light.
Specificity and Environmental Sensitivity: Both probes are synthetic, cell-permeable lipids that are incorporated into the membranes of the Golgi apparatus. However, the fluorescence of the NBD fluorophore is highly sensitive to the polarity of its environment. It is weakly fluorescent in aqueous (polar) environments but becomes significantly brighter in the nonpolar lipid environment of the Golgi membranes. While this property contributes to its specificity, it can also be a drawback, as changes in membrane composition can affect fluorescence intensity. For instance, the photostability of NBD is sensitive to the presence of cholesterol. This compound's fluorescence is relatively insensitive to the environment, providing more stable and consistent labeling.
Metabolism and Cytotoxicity: Both fluorescent ceramides are metabolized and transported within the cell. NBD C6-ceramide is known to be converted into fluorescent sphingomyelin (B164518) and glucosylceramide, which allows for the study of sphingolipid transport and metabolic pathways. BDP-labeled ceramides undergo similar metabolic processing. It is important to note that exogenous short-chain ceramides, like C6-ceramide, can be biologically active, inducing cellular processes like apoptosis and cytotoxicity in some cell lines. Researchers should consider the potential for these biological effects in their experimental design.
Signaling and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate the metabolic fate of fluorescent ceramides and a typical experimental workflow for Golgi staining.
References
A Comparative Guide to Golgi Apparatus Visualization: BDP TMR Ceramide vs. Fluorescent Proteins
For researchers in cell biology and drug development, accurate visualization of the Golgi apparatus is crucial for understanding its role in protein and lipid trafficking, glycosylation, and cellular signaling. This guide provides an objective comparison between two prominent methods for labeling the Golgi in live and fixed cells: the fluorescent lipid analog, BDP TMR ceramide, and genetically encoded fluorescent protein markers.
Quantitative Performance Comparison
The choice of a fluorescent marker for the Golgi apparatus depends on the specific experimental requirements, such as the need for live-cell imaging, the duration of the experiment, and the potential for multiplexing with other fluorescent probes. The following table summarizes the key performance characteristics of this compound and fluorescent protein Golgi markers.
| Feature | This compound | Fluorescent Protein Golgi Markers (e.g., GalT-GFP, Giantin-RFP) |
| Marker Type | Small molecule fluorescent lipid analog | Genetically encoded protein fusion |
| Labeling Method | Incubation of cells with a ceramide/BSA complex[1][2] | Transfection or transduction of a plasmid or viral vector[3][4] |
| Cell Type | Broad applicability to various cell types | Dependent on transfection/transduction efficiency of the cell type[4] |
| Live/Fixed Cell Imaging | Suitable for both live and fixed cells | Primarily for live cells, but can be fixed post-transfection |
| Labeling Time | Rapid (minutes to hours) | Slower (hours to days for expression) |
| Specificity | High affinity for the Golgi apparatus | High specificity determined by the fused Golgi-resident protein |
| Photostability | Good, BODIPY dyes are known for being bright and photostable | Variable, depends on the specific fluorescent protein |
| Toxicity | Low toxicity at working concentrations | Minimal toxicity, but overexpression can lead to artifacts |
| Multiplexing | Compatible with other fluorescent probes (e.g., nuclear stains, other organelle trackers) | Excellent for multiplexing with other fluorescent proteins or dyes |
| Signal Persistence | Signal may diminish over several hours | Stable as long as the protein is expressed and not degraded |
In-Depth Analysis
This compound: A Versatile Lipid Probe
This compound is a synthetic sphingolipid conjugated to a bright, red-orange fluorescent BODIPY dye. As a ceramide analog, it is readily taken up by cells and incorporated into the membranes of the Golgi apparatus, where sphingolipid metabolism is concentrated. This makes it an excellent tool for visualizing Golgi structure and dynamics.
One of the main advantages of this compound is its ease of use and rapid labeling. Unlike fluorescent proteins, it does not require genetic manipulation of the cells. The staining procedure is straightforward and can be performed on both live and fixed cells, offering experimental flexibility. BODIPY dyes, in general, are known for their high fluorescence quantum yield, sharp emission spectra, and good photostability, which are advantageous for fluorescence microscopy.
However, as a lipid probe, its distribution can sometimes be influenced by the metabolic state of the cell. While it predominantly accumulates in the Golgi, it can also be metabolized and transported to other cellular compartments over time.
Fluorescent Protein Golgi Markers: High Specificity and Stability
Fluorescent protein Golgi markers are created by fusing a fluorescent protein (like GFP, RFP, or YFP) to a protein that naturally resides in the Golgi apparatus. Common examples include fusions with Golgi-resident enzymes like N-acetylgalactosaminyltransferase-2 or structural proteins like Giantin. This approach offers very high specificity, as the localization of the marker is dictated by the targeting signals within the fused Golgi protein.
These markers are ideal for long-term live-cell imaging studies, as the fluorescent protein is continuously expressed by the cell, providing a stable and persistent signal. They are particularly powerful for studying Golgi dynamics during processes like cell division or protein trafficking.
The primary drawback of fluorescent protein markers is the requirement for genetic modification. This involves introducing the gene encoding the fusion protein into the cells via transfection or transduction, which can be time-consuming and may not be efficient in all cell types. Overexpression of the fusion protein can also potentially lead to cellular artifacts or interfere with normal Golgi function.
Experimental Protocols
Staining with this compound (for Live Cells)
This protocol is adapted from standard procedures for labeling live cells with BDP-labeled ceramides.
1. Reagent Preparation:
- 1 mM this compound Stock Solution: Dissolve 50 µg of this compound in 73.6 µL of anhydrous DMSO. Store at -20°C, protected from light.
- Staining Solution (5 µM Ceramide/BSA Complex):
- Prepare a buffer solution such as Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4.
- Add defatted Bovine Serum Albumin (BSA) to the buffer to a final concentration of 0.34 mg/mL.
- Add the 1 mM this compound stock solution to the BSA-containing buffer to a final concentration of 5 µM. The ceramide/BSA complex can be stored at -20°C.
2. Cell Staining:
- Grow cells on sterile coverslips or in imaging dishes to the desired confluency.
- Aspirate the culture medium and rinse the cells with a serum-free medium like HBSS/HEPES.
- Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C. This allows the ceramide to label the plasma membrane.
- Wash the cells several times with ice-cold medium to remove excess ceramide.
- Incubate the cells in fresh, pre-warmed culture medium at 37°C for 30 minutes. This "chase" period allows for the internalization and accumulation of the fluorescent ceramide in the Golgi apparatus.
- Wash the cells with fresh medium and proceed with imaging.
Labeling with Fluorescent Protein Golgi Markers (General Workflow)
This protocol describes a general workflow for expressing a fluorescent protein-tagged Golgi marker. Specific details will vary depending on the expression system (e.g., plasmid transfection, BacMam transduction).
1. Vector Delivery:
- Introduce the expression vector encoding the Golgi-targeted fluorescent protein into the host cells. Common methods include:
- Plasmid Transfection: Using lipid-based transfection reagents or electroporation.
- Viral Transduction: Using systems like BacMam (for CellLight™ reagents), lentivirus, or adenovirus for efficient gene delivery, especially in difficult-to-transfect cells.
2. Protein Expression:
- Culture the cells for 24-48 hours post-transfection/transduction to allow for the expression of the fluorescent fusion protein and its correct localization to the Golgi apparatus.
3. Visualization:
- After the incubation period, the cells can be imaged directly without any further staining steps.
- The cells can be used for live-cell imaging experiments or fixed with formaldehyde (B43269) for colocalization studies with other markers.
Visualizing the Methodologies
Below are diagrams illustrating the workflows for labeling the Golgi apparatus with this compound and a fluorescent protein marker.
Caption: Workflow for labeling the Golgi apparatus with this compound.
Caption: Workflow for labeling the Golgi with a fluorescent protein marker.
References
BDP TMR Ceramide: A Superior Fluorescent Probe for Lipid Trafficking and Signaling Analysis
In the dynamic fields of cell biology and drug discovery, the visualization and tracking of lipids are paramount to understanding cellular processes and identifying novel therapeutic targets. Among the arsenal (B13267) of fluorescent lipid probes, BDP TMR ceramide has emerged as a powerful tool, offering significant advantages over other commonly used alternatives. This guide provides a comprehensive comparison of this compound with other lipid probes, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their specific needs.
Key Advantages of this compound
This compound, a synthetic fluorescent lipid, is a conjugate of the orange-emitting BDP TMR fluorophore with sphingosine.[1] BDP (boron-dipyrromethene) dyes are renowned for their excellent photostability and inherent hydrophobicity, making them well-suited for lipid microscopy.[2] The key advantages of this compound lie in its superior photophysical properties, which translate to enhanced performance in various applications, including fluorescence microscopy and flow cytometry.
Superior Photostability and Brightness: A critical factor in fluorescence imaging is the probe's resistance to photobleaching—the light-induced degradation of the fluorophore. This compound exhibits exceptional photostability, maintaining its fluorescent signal over prolonged exposure to excitation light.[] This allows for longer time-lapse imaging and more accurate quantification of dynamic cellular processes. In contrast, traditional fluorophores like NBD (nitrobenzoxadiazole) are known to be more susceptible to photobleaching. The BDP TMR fluorophore also boasts a high quantum yield, resulting in brighter fluorescence signals and an improved signal-to-noise ratio, which is crucial for detecting low-abundance lipids.[][4]
Optimal Spectral Properties for Live-Cell Imaging: this compound possesses excitation and emission spectra in the orange-red region of the visible spectrum, which is advantageous for live-cell imaging as it minimizes phototoxicity and cellular autofluorescence often encountered with blue or green-emitting probes.[1] This spectral profile also makes it compatible with multi-color imaging experiments in conjunction with green fluorescent proteins (GFPs) or other green-emitting probes.
Comparative Performance of Fluorescent Ceramide Probes
To facilitate a direct comparison, the following tables summarize the key photophysical and performance characteristics of this compound alongside other widely used fluorescent ceramide probes.
Table 1: Photophysical Properties of Common Fluorescent Ceramide Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics |
| This compound | ~542 | ~574 | ~0.64 | High photostability, bright orange-red fluorescence, low environmental sensitivity. |
| BODIPY FL C₅-Ceramide | ~505 | ~512 | High | Bright green fluorescence, high photostability, can form excimers at high concentrations leading to a red shift in emission.[5] |
| BODIPY TR Ceramide | ~589 | ~617 | High | Red-shifted emission, suitable for multicolor imaging.[6] |
| NBD C₆-Ceramide | ~466 | ~536 | Environment-sensitive | Golgi-specific staining, but sensitive to photobleaching and its fluorescence is dependent on the polarity of its environment.[7] |
Table 2: Performance Comparison in Cellular Imaging
| Feature | This compound | BODIPY FL C₅-Ceramide | NBD C₆-Ceramide |
| Photostability | Excellent | Excellent | Moderate |
| Brightness | High | High | Moderate |
| Signal-to-Noise Ratio | High | High | Moderate to High |
| Specificity for Golgi | High | High | High |
| Suitability for Live-Cell Imaging | Excellent | Excellent | Good |
| Phototoxicity | Low | Low to Moderate | Moderate |
Ceramide in Cellular Signaling Pathways
Ceramides (B1148491) are not merely structural components of cellular membranes; they are also critical signaling molecules involved in a myriad of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and senescence.[8][9][10] The ability to accurately visualize the subcellular localization and dynamics of ceramides is therefore crucial for dissecting these complex signaling networks.
Ceramide-Mediated Apoptosis
Ceramide can act as a second messenger in both the extrinsic and intrinsic pathways of apoptosis.[8] In the extrinsic pathway, death receptors like Fas and TNFR can trigger the production of ceramide, which then facilitates the formation of signaling platforms to activate downstream caspases.[8] In the intrinsic pathway, ceramide can directly act on mitochondria to promote the release of pro-apoptotic factors like cytochrome c.[11]
Ceramide and Cell Cycle Arrest
Elevated levels of ceramide can induce cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[9] One of the key mechanisms involves the activation of protein phosphatases, which can dephosphorylate and inactivate pro-proliferative proteins, and the upregulation of cyclin-dependent kinase inhibitors like p21.[12]
Experimental Protocols
The following are generalized protocols for staining live and fixed cells with this compound. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.
Live-Cell Staining Protocol for this compound
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Preparation of Staining Solution: Prepare a 1 to 5 µM working solution of this compound in a serum-free medium or buffered salt solution (e.g., HBSS). It is often beneficial to complex the ceramide with BSA (bovine serum albumin) to facilitate its delivery to cells.[13]
-
Cell Staining: Remove the culture medium and wash the cells once with the serum-free medium. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[13]
-
Washing: Remove the staining solution and wash the cells two to three times with the pre-warmed medium to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the TMR fluorophore (Excitation: ~542 nm, Emission: ~574 nm).
Fixed-Cell Staining Protocol for this compound
-
Cell Preparation: Culture cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If necessary, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate the fixed cells with a 1 to 5 µM solution of this compound in PBS for 30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium and image with a fluorescence microscope.
Applications in Drug Development
The superior properties of this compound make it an excellent tool for drug discovery and development. Its high photostability and bright signal are well-suited for high-content screening (HCS) and high-throughput screening (HTS) assays designed to identify compounds that modulate lipid metabolism or trafficking.[14][15][16] For example, researchers can use this compound to screen for drugs that alter the morphology of the Golgi apparatus or inhibit the transport of ceramide to other organelles.
Experimental Workflow for a High-Content Screen
Conclusion
This compound offers a distinct set of advantages for researchers studying lipid biology. Its exceptional photostability, high quantum yield, and favorable spectral properties make it a superior choice for a wide range of applications, from fundamental cell biology research to high-throughput drug discovery. By providing brighter, more stable, and clearer images of ceramide localization and transport, this compound empowers scientists to unravel the intricate roles of this crucial lipid in cellular health and disease.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 4. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. High Content Imaging Stains — Target Discovery Institute [tdi.ox.ac.uk]
- 15. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 16. High Throughput Screening for Drug Discovery: Continually Transitioning into New Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Photostability: BDP TMR Ceramide vs. BODIPY FL C5-Ceramide
A Guide for Researchers in Cellular Imaging and Drug Development
In the fields of cell biology, neuroscience, and drug development, fluorescent lipid analogs are indispensable tools for visualizing cellular structures and tracking dynamic processes. Among these, fluorescently-labeled ceramides (B1148491) have become workhorses for studying the morphology and function of the Golgi apparatus, as well as for investigating sphingolipid metabolism and transport. The choice of fluorophore conjugated to the ceramide is critical, as its photostability directly impacts the quality and duration of imaging experiments.
This guide provides an objective comparison of two widely used fluorescent ceramide analogs: BDP TMR ceramide and BODIPY FL C5-ceramide. Both fluorophores belong to the borondipyrromethene (BDP) family, known for its bright fluorescence and robust chemical and physical stability. While both are considered highly photostable, this guide will delve into the available data, provide a framework for empirical comparison, and illustrate the biological context in which these probes are utilized.
Quantitative Photophysical Properties
| Property | This compound | BODIPY FL C5-Ceramide |
| Fluorophore Class | Borondipyrromethene (BDP) | Borondipyrromethene (BODIPY) |
| Excitation Maximum (Ex) | ~543 nm | ~505 nm |
| Emission Maximum (Em) | ~569 nm | ~512 nm |
| Color | Orange-Red | Green |
| Reported Photostability | Described as "excellent" and "very photostable". | Generally high; more photostable than NBD. |
| Key Applications | Golgi apparatus staining in live and fixed cells. | Golgi apparatus staining, sphingolipid transport and metabolism studies. |
Experimental Protocol for Comparative Photostability Analysis
To empower researchers to make an informed decision based on their specific experimental setup, we provide a detailed protocol for a head-to-head comparison of the photostability of this compound and BODIPY FL C5-ceramide. This protocol is adapted from established methods for quantifying photobleaching.
Objective: To quantify and compare the rate of photobleaching of this compound and BODIPY FL C5-ceramide in a cellular context using time-lapse confocal microscopy.
Materials:
-
This compound
-
BODIPY FL C5-ceramide
-
Cell line of choice (e.g., HeLa, COS-7)
-
Glass-bottom imaging dishes
-
Appropriate cell culture medium
-
Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Confocal laser scanning microscope with appropriate laser lines and detectors
Methodology:
-
Probe Preparation:
-
Prepare stock solutions of both ceramides (e.g., 1 mM in DMSO).
-
For cellular delivery, prepare a working solution by complexing the ceramide with BSA. A common method involves drying down an aliquot of the stock solution and resuspending it in a BSA-containing buffer.
-
-
Cell Culture and Staining:
-
Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of imaging.
-
Incubate cells with 5 µM of either this compound-BSA complex or BODIPY FL C5-ceramide-BSA complex in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS or imaging buffer to remove excess probe.
-
Add fresh imaging buffer to the dish.
-
-
Microscopy and Image Acquisition:
-
Use a confocal microscope equipped with lasers appropriate for each fluorophore (e.g., ~543 nm for BDP TMR and ~488 nm for BODIPY FL).
-
Crucially, ensure all acquisition parameters are kept identical for both probes being compared. This includes:
-
Objective lens (e.g., 60x oil immersion)
-
Laser power
-
Pinhole size
-
Detector gain and offset
-
Image resolution and zoom factor
-
-
Select a field of view with several healthy, well-stained cells.
-
Acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total of 5-10 minutes. Use continuous illumination at a fixed laser power.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., Fiji/ImageJ).
-
Select multiple Regions of Interest (ROIs) within the Golgi apparatus of several cells. Also, select a background ROI in an area with no cells.
-
For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean intensity of each cellular ROI at each time point.
-
Normalize the fluorescence intensity for each ROI by dividing the intensity at each time point by the intensity of the first time point (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both this compound and BODIPY FL C5-ceramide.
-
The resulting curves represent the photobleaching decay. A slower decay indicates higher photostability. The half-life (t½), the time it takes for the fluorescence to decrease to 50% of its initial value, can be calculated to provide a quantitative measure of photostability.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps for the comparative photostability analysis.
Caption: Workflow for benchmarking fluorophore photostability.
Biological Pathway: Ceramide Transport and Metabolism
Both this compound and BODIPY FL C5-ceramide are analogs of ceramide, a central molecule in sphingolipid biology. Understanding the transport of these probes within the cell is key to interpreting experimental results. The diagram below illustrates the primary pathway for ceramide transport from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus, where it serves as a precursor for more complex sphingolipids.
Caption: Ceramide transport from the ER to the Golgi apparatus.
Conclusion
Both this compound and BODIPY FL C5-ceramide are powerful tools for live-cell imaging, offering bright and specific labeling of the Golgi apparatus. While both are derived from the photostable borondipyrromethene core, the lack of direct comparative studies in the literature makes it difficult to definitively declare one as superior in terms of photostability. For applications requiring long-term or high-intensity illumination, such as super-resolution microscopy or extended time-lapse studies, it is highly recommended that researchers perform their own photostability comparisons under their specific experimental conditions. The protocol provided in this guide offers a robust framework for such an empirical evaluation, enabling an informed choice of fluorescent probe to ensure the highest quality data.
References
- 1. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Varied Length Stokes Shift BODIPY-Based Fluorophores for Multicolor Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ceramide Analogs for Illuminating Lipid Trafficking
For researchers, scientists, and drug development professionals, understanding the intricate pathways of lipid trafficking is paramount. Ceramide, a central molecule in sphingolipid metabolism, plays a crucial role in various cellular processes, including signaling, apoptosis, and membrane structure.[1][2] To dissect these complex mechanisms, a variety of ceramide analogs have been developed as powerful tools for visualizing and quantifying their movement and fate within the cell.[3] This guide provides a comparative analysis of commonly used ceramide analogs, offering supporting experimental data, detailed protocols, and visual aids to facilitate informed selection for your research needs.
Comparative Analysis of Ceramide Analogs
The choice of a ceramide analog is critical and depends on the specific biological question being addressed. The most widely used analogs are fluorescently labeled, primarily with Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY) dyes.[3] More recently, photoactivatable and clickable analogs have emerged, offering advanced capabilities for identifying protein-lipid interactions.
Fluorescent analogs like NBD-C6-ceramide and BODIPY-FL-C5-ceramide are workhorses in the field, allowing for real-time visualization of lipid transport. While both are transported to the Golgi apparatus, their subsequent metabolic fates and subcellular localization can differ depending on the cell type and the specific analog used.[3] BODIPY-based probes are generally more photostable and exhibit higher fluorescence quantum yields compared to NBD analogs, making them suitable for long-term imaging studies.[3][4] However, NBD-labeled sphingolipids are reported to have higher rates of transfer through aqueous phases.
Photoactivatable and clickable ceramide analogs represent a newer class of tools designed to study protein-ceramide interactions with spatiotemporal precision. These analogs can be activated by light to covalently crosslink with nearby proteins, which can then be identified using techniques like mass spectrometry.
Below is a summary of the properties and applications of key ceramide analogs.
| Ceramide Analog | Type | Key Features | Primary Applications | Reported IC50 Values (Cell Line) |
| NBD-C6-ceramide | Fluorescent | Environmentally sensitive fluorescence.[3] Higher aqueous transfer rate. | Studying ceramide metabolism and trafficking to the Golgi.[3][5] | Not widely reported for cytotoxicity. |
| BODIPY-FL-C5-ceramide | Fluorescent | High photostability and quantum yield.[3][4] Concentration-dependent spectral shift.[6] | Long-term live-cell imaging of lipid trafficking.[3] Staining the Golgi apparatus.[6] | Not widely reported for cytotoxicity. |
| C2-ceramide | Short-chain | Cell-permeable, induces apoptosis. | Apoptosis induction studies.[7][8] | 50 µmol/l (A549, PC9 cells)[7] |
| C4-ceramide | Short-chain | Cell-permeable, induces apoptosis.[1] | Investigating apoptotic signaling cascades.[1][9] | 10 - 100 µM (hASCs)[1] |
| Flavone-derived analogs | Fluorescent | Self-fluorescent with anti-proliferative activity.[10] | Cancer research, studying drug distribution.[10] | 10.67 µM (MDA-MB-231), 19.33 µM (MCF-7), 14.56 µM (MCF7TN-R) for 3-OH flavone (B191248) analog.[10] 12.56 µM (MDA-MB-231), 12.52 µM (MCF-7), 24.59 µM (MCF-7TN-R) for 2'-OH flavone analog.[10] 13.76 µM (MDA-MB-231), 13.72 µM (MCF-7), 13.17 µM (MCF-7TN-R) for 6-OH flavone analog.[10] 18.38 µM (MDA-MB-231), 18.39 µM (MCF-7), 24.24 µM (MCF-7TN-R) for 7-OH flavone analog.[10] |
| Photoactivatable and Clickable Ceramides | Photo-reactive | Covalent crosslinking to interacting proteins upon UV activation.[11] | Proteome-wide identification of ceramide-binding proteins.[11][12] | Not applicable. |
Key Signaling and Metabolic Pathways
Ceramides are central to a complex network of metabolic and signaling pathways. The de novo synthesis of ceramide occurs in the endoplasmic reticulum (ER), from where it is transported to the Golgi apparatus for conversion into sphingomyelin (B164518) and glucosylceramide.[13][14] This transport can occur via vesicular or non-vesicular pathways, the latter being mediated by the CERT protein.[13][15]
Ceramides also act as signaling molecules, particularly in the induction of apoptosis. Cellular stress can lead to the accumulation of ceramides, which can trigger downstream signaling cascades involving caspases, leading to programmed cell death.[1][7]
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. This section provides detailed protocols for key experiments used in the comparative analysis of ceramide analogs.
Protocol 1: Live-Cell Imaging of Ceramide Trafficking using Confocal Microscopy
This protocol describes the visualization of fluorescent ceramide analog trafficking in living cells.
Materials:
-
Fluorescent ceramide analog (e.g., NBD-C6-ceramide or BODIPY-FL-C5-ceramide)
-
Defatted bovine serum albumin (BSA)
-
Culture medium
-
Glass-bottom dishes
-
Confocal microscope
Procedure:
-
Preparation of Ceramide-BSA Complex:
-
Prepare a stock solution of the fluorescent ceramide analog in ethanol (B145695) or DMSO.
-
Prepare a solution of defatted BSA in culture medium.
-
Slowly add the ceramide stock solution to the BSA solution while vortexing to form a complex. This improves the solubility and delivery of the lipid to the cells.
-
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Remove the culture medium and replace it with the medium containing the ceramide-BSA complex at the desired final concentration (typically 1-5 µM).
-
Incubate the cells at 37°C for a specified time (e.g., 30 minutes to 2 hours) to allow for uptake and trafficking of the analog.
-
-
Confocal Microscopy:
-
Wash the cells with fresh culture medium to remove excess fluorescent lipid.
-
Image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore. For NBD, excitation is typically around 460 nm and emission around 540 nm. For BODIPY-FL, excitation is around 488 nm and emission around 515 nm.
-
Acquire time-lapse images to visualize the dynamic trafficking of the ceramide analog to various organelles, such as the Golgi apparatus.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Study of Ceramide-Flavone Analogs Showing Self-Fluorescence and Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular trafficking of ceramide by ceramide transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 15. Vesicular and nonvesicular transport of ceramide from ER to the Golgi apparatus in yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Fluorescence Intensity: A Quantitative Analysis of Common Dyes
In the fields of cellular biology, drug discovery, and molecular diagnostics, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. The brightness of a fluorescent signal, a key determinant of sensitivity in fluorescence-based assays, is governed by the intrinsic photophysical properties of the fluorophore. This guide provides a quantitative comparison of several widely used fluorescent dyes—Fluorescein Isothiocyanate (FITC), Rhodamine B, and the cyanine (B1664457) dyes Cy3 and Cy5—to aid researchers in making informed decisions for their specific applications.
Quantitative Comparison of Fluorescent Dyes
The brightness of a fluorescent dye is directly proportional to its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a dye absorbs photons at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons. A higher value for both parameters results in a brighter fluorescent signal. The table below summarizes these key quantitative parameters for FITC, Rhodamine B, Cy3, and Cy5.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FITC | ~495 | ~519-525 | ~73,000 - 75,000 | ~0.92 |
| Rhodamine B | ~543-546 | ~567-570 | ~106,000 | ~0.49 - 0.70 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.24 |
| Cy5 | ~649-651 | ~666-670 | ~250,000 | ~0.20 - 0.27 |
Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation to other molecules. The data presented here are representative values from multiple sources.
Understanding Fluorescence: The Jablonski Diagram
The process of fluorescence, from the absorption of light to the emission of a photon, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.
Safety Operating Guide
Navigating the Safe Disposal of BDP TMR Ceramide: A Guide for Laboratory Professionals
For researchers and scientists utilizing BDP TMR ceramide, a fluorescent lipid analog crucial for visualizing the Golgi apparatus, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling and discarding of this compound.
Key Properties of this compound
A clear understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₃₉H₅₆BF₂N₃O₄ |
| Molecular Weight | 679.69 g/mol |
| Appearance | Red/brown semisolid |
| Solubility | Good in many organic solvents (e.g., DMSO) |
| Excitation Maximum | 542 nm |
| Emission Maximum | 574 nm |
| Storage Conditions | Store at -20°C in the dark.[1] Desiccate and avoid prolonged exposure to light.[1] |
Disposal Procedures: A Step-by-Step Approach
1. Waste Segregation and Collection:
-
Designated Waste Container: All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and other labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Labeling: The container must be labeled as "Hazardous Chemical Waste" and should clearly identify the contents, including "this compound."
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[2]
2. Storage of Chemical Waste:
-
Secure Location: Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from incompatible materials.
-
Institutional Guidelines: Adhere to your institution's specific guidelines regarding the storage duration for hazardous waste.
3. Final Disposal:
-
Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow EHS Protocols: Strictly follow all procedures and documentation requirements provided by your EHS department for waste manifest and disposal.
Ceramide's Role in Cellular Signaling
Ceramides (B1148491) are bioactive lipids that play a crucial role in various cellular signaling pathways, including apoptosis (programmed cell death), cell growth, and differentiation.[3][4][5][6] The generation of ceramide can be triggered by various cellular stresses and is a key step in initiating the apoptotic cascade.[4][6]
Caption: Ceramide-mediated apoptosis signaling pathway.
Experimental Workflow: Staining the Golgi Apparatus
This compound is widely used to visualize the Golgi apparatus in living and fixed cells.[7][8][9] The ceramide moiety is metabolized and incorporated into the Golgi membranes, allowing for fluorescent imaging.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
